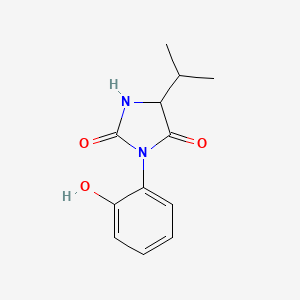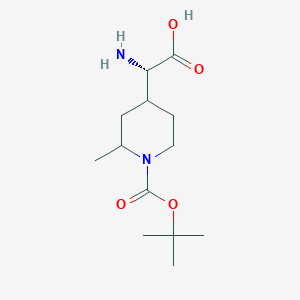
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,2,4-triazole ring in its structure contributes to its multidirectional biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid typically involves the reaction of sulphanilic acid with a suitable triazole precursor under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Aplicaciones Científicas De Investigación
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- N-(1,5-dihydro-3-phenyl-5-thioxo-4H-1,2,4-triazol-4-yl)benzamide
- 3-methyl-5-thioxo-1H-1,2,4-triazol-4-yl derivatives
Uniqueness
N-(1,5-dihydro-3-methyl-5-thioxo-4H-1,2,4-triazol-4-yl)sulphanilic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
53131-82-1 |
|---|---|
Fórmula molecular |
C9H10N4O3S2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
4-[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C9H10N4O3S2/c1-6-10-11-9(17)13(6)12-7-2-4-8(5-3-7)18(14,15)16/h2-5,12H,1H3,(H,11,17)(H,14,15,16) |
Clave InChI |
JBIWGBFDOSSLHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=S)N1NC2=CC=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
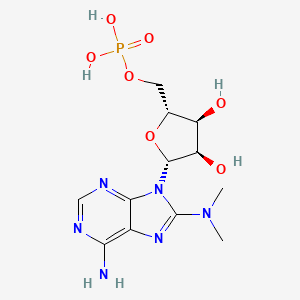
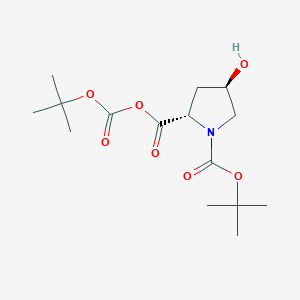
![Methyl 2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B12930929.png)
![1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine](/img/structure/B12930937.png)
![1-Ethyl-2-{[4-(methylsulfanyl)phenoxy]methyl}-5-nitro-1H-imidazole](/img/structure/B12930945.png)
![3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12930960.png)

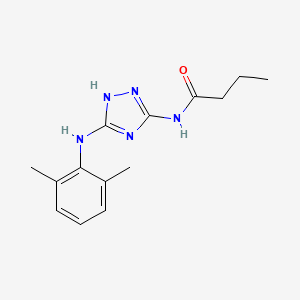
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12930973.png)
![6-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3(12),4(9),5(25),10,14,16(24),21-nonaen-7-yl)hexanoic acid](/img/structure/B12930986.png)
